Cas no 83660-06-4 (2-Bromodibenzofuran-3-amine)

2-Bromodibenzofuran-3-amine is a brominated dibenzofuran derivative featuring an amine functional group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amine group provides a versatile handle for further derivatization. Its rigid dibenzofuran scaffold contributes to structural stability, making it useful in designing compounds with specific electronic or steric properties. The product is typically characterized by high purity and consistent performance, ensuring reliability in synthetic applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
2-Bromodibenzofuran-3-amine structure
2-Bromodibenzofuran-3-amine structure
Product Name:2-Bromodibenzofuran-3-amine
CAS No:83660-06-4
MF:C12H8BrNO
MW:262.102022171021
CID:2189277
PubChem ID:459355
Update Time:2025-10-30

2-Bromodibenzofuran-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-dibenzofuran-3-ylamine
    • 2-bromodibenzofuran-3-amine
    • 2-Bromo-3-dibenzofuranamine
    • 2-Bromodibenzo[b,d]furan-3-amine
    • 2-Bromo-3-dibenzofuranamine (ACI)
    • 4-bromo-8-oxatricyclo[7.4.0.0?,?]trideca-1(13),2,4,6,9,11-hexaen-5-amine
    • DB-313769
    • E81164
    • 83660-06-4
    • SCHEMBL26631793
    • CS-0097367
    • 2-Bromodibenzofuran-3-amine
    • Inchi: 1S/C12H8BrNO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,14H2
    • InChI Key: CQJRPRPVUGPJSF-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)C1C=CC=CC=1O2)N

Computed Properties

  • Exact Mass: 260.97893g/mol
  • Monoisotopic Mass: 260.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2
  • XLogP3: 3.7

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2-Bromodibenzofuran-3-amine Related Literature

Additional information on 2-Bromodibenzofuran-3-amine

Introduction to 2-Bromodibenzofuran-3-amine (CAS No. 83660-06-4)

2-Bromodibenzofuran-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 83660-06-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic amine features a bromine substituent at the 2-position and an amine group at the 3-position of a dibenzofuran core. Its unique structural framework makes it a valuable intermediate in the development of various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.

The molecular structure of 2-Bromodibenzofuran-3-amine consists of two benzene rings fused at the 1 and 2 positions, with a furan ring attached at the 3-position. The presence of both a bromine atom and an amine group provides multiple reactive sites, enabling diverse chemical transformations. These include nucleophilic aromatic substitution reactions, condensation reactions, and functional group interconversions, which are pivotal for constructing more complex molecular architectures.

In recent years, 2-Bromodibenzofuran-3-amine has garnered attention due to its role in synthesizing novel pharmacophores. The dibenzofuran scaffold is known for its biological activity, often exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a bromine atom enhances electrophilicity, facilitating further derivatization, while the amine group serves as a nucleophilic center for subsequent modifications.

One of the most compelling applications of 2-Bromodibenzofuran-3-amine lies in its use as a precursor for designing small-molecule inhibitors targeting specific biological pathways. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical in oncology research. The bromine atom can be readily exchanged with other functional groups via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, enabling the construction of arylated derivatives with enhanced binding affinity to protein targets.

Moreover, the amine group at the 3-position allows for further derivatization into amides, ureas, or sulfonamides—structures that are prevalent in many approved drugs. This flexibility makes 2-Bromodibenzofuran-3-amine a versatile building block for medicinal chemists seeking to optimize lead compounds. Recent studies have highlighted its application in generating substituted dibenzofurans with improved pharmacokinetic profiles, including better solubility and metabolic stability.

The synthesis of 2-Bromodibenzofuran-3-amine typically involves multi-step organic transformations starting from commercially available precursors such as dibenzofuran. Common synthetic routes include halogenation followed by selective amination. Advanced techniques like transition-metal-catalyzed cross-coupling reactions have been employed to improve yield and selectivity. These methods align with modern green chemistry principles by minimizing waste and maximizing atom economy.

In academic research, 2-Bromodibenzofuran-3-amine has been utilized to explore novel heterocyclic systems with potential therapeutic applications. For example, researchers have investigated its derivatives as modulators of enzyme activity relevant to neurodegenerative diseases. The dibenzofuran core's ability to interact with biological macromolecules makes it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs.

The agrochemical sector also benefits from 2-Bromodibenzofuran-3-amine, where it serves as a key intermediate in synthesizing herbicides and fungicides. Its structural motif is shared by several commercially available agrochemicals known for their efficacy in crop protection. By leveraging its reactivity, chemists can develop next-generation pesticides with improved environmental safety profiles while maintaining high agricultural productivity.

From a computational chemistry perspective, 2-Bromodibenzofuran-3-amine has been subjected to molecular modeling studies to understand its interactions with biological targets. These simulations aid in rational drug design by predicting binding affinities and identifying key pharmacophoric elements within the molecule. Such computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental methodologies.

The regulatory landscape surrounding 2-Bromodibenzofuran-3-amine adheres to stringent chemical safety standards set forth by global agencies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Manufacturers must ensure compliance with Good Manufacturing Practices (GMP) to guarantee product quality and consistency across batches. This commitment to regulatory excellence is essential for facilitating its use in both research and commercial applications.

Future directions in the study of 2-Bromodibenzofuran-3-amine may explore its role in developing photodynamic therapy agents or materials with advanced electronic properties. The conjugated system inherent in dibenzofurans lends itself well to applications in organic electronics, where such compounds could serve as components in light-emitting diodes (LEDs) or photovoltaic cells. Such interdisciplinary applications underscore the compound's broad utility beyond traditional pharmaceuticals.

In conclusion,2-Bromodibenzofuran-3-amine (CAS No. 83660-06-4) is a multifaceted compound with significant potential across multiple industries. Its unique structural features enable diverse synthetic pathways and functionalization strategies, making it indispensable in drug discovery and material science research. As advancements continue in chemical synthesis and computational modeling,2-Bromodibenzofuran-3-aminesignificant role is poised to expand even further.

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